molecular formula C12H10FNO2 B14811923 7-Fluoro-3,3-dimethyl-4-oxo-chroman-6-carbonitrile

7-Fluoro-3,3-dimethyl-4-oxo-chroman-6-carbonitrile

Cat. No.: B14811923
M. Wt: 219.21 g/mol
InChI Key: QCYBMRPAUGMABN-UHFFFAOYSA-N
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Description

7-Fluoro-3,3-dimethyl-4-oxo-chroman-6-carbonitrile is a synthetic organic compound belonging to the chroman family. Chromans are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a fluorine atom at the 7th position, a nitrile group at the 6th position, and a chroman backbone with a 4-oxo functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3,3-dimethyl-4-oxo-chroman-6-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorinated benzaldehyde derivative, the compound can be synthesized through a series of reactions including aldol condensation, cyclization, and nitrile formation .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and solvent selection to facilitate the reactions efficiently .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the 3,3-dimethyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to amines or other derivatives.

    Substitution: The fluorine atom at the 7th position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

7-Fluoro-3,3-dimethyl-4-oxo-chroman-6-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Fluoro-3,3-dimethyl-4-oxo-chroman-6-carbonitrile involves its interaction with specific molecular targets. The fluorine atom and nitrile group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

    Chromane Derivatives: Compounds like 3,4-dihydro-2H-chromen-2-one and its derivatives share a similar chroman backbone.

    Fluorinated Chromans: Compounds with fluorine substitutions at different positions on the chroman ring.

    Nitrile-Containing Chromans: Compounds with nitrile groups at various positions on the chroman ring.

Uniqueness: 7-Fluoro-3,3-dimethyl-4-oxo-chroman-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the fluorine atom, nitrile group, and chroman backbone makes it a valuable compound for various applications .

Properties

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

7-fluoro-3,3-dimethyl-4-oxo-2H-chromene-6-carbonitrile

InChI

InChI=1S/C12H10FNO2/c1-12(2)6-16-10-4-9(13)7(5-14)3-8(10)11(12)15/h3-4H,6H2,1-2H3

InChI Key

QCYBMRPAUGMABN-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C(C1=O)C=C(C(=C2)F)C#N)C

Origin of Product

United States

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